molecular formula C19H18ClN3O2 B2580841 Methyl 6-chloro-4-{[4-(dimethylamino)phenyl]amino}quinoline-2-carboxylate CAS No. 1207016-15-6

Methyl 6-chloro-4-{[4-(dimethylamino)phenyl]amino}quinoline-2-carboxylate

Cat. No.: B2580841
CAS No.: 1207016-15-6
M. Wt: 355.82
InChI Key: BJTNDYQHLRGWEF-UHFFFAOYSA-N
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Description

Methyl 6-chloro-4-{[4-(dimethylamino)phenyl]amino}quinoline-2-carboxylate is a quinoline derivative characterized by:

  • A methyl ester group at position 2 of the quinoline core.
  • A chlorine substituent at position 6.
  • A 4-(dimethylamino)phenylamino group at position 4.

While direct data on its synthesis or activity are absent in the provided evidence, its structural analogs highlight key trends in reactivity, physicochemical properties, and bioactivity.

Properties

IUPAC Name

methyl 6-chloro-4-[4-(dimethylamino)anilino]quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-23(2)14-7-5-13(6-8-14)21-17-11-18(19(24)25-3)22-16-9-4-12(20)10-15(16)17/h4-11H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTNDYQHLRGWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 6-chloro-4-quinolinecarboxylic acid.

    Step 1 Esterification: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 6-chloro-4-quinolinecarboxylate.

    Step 2 Amination: The ester is then subjected to nucleophilic aromatic substitution with 4-(dimethylamino)aniline. This reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (around 100-120°C) to facilitate the substitution of the chloro group with the dimethylamino phenyl group.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of automated systems for precise control of reaction parameters ensures consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction of the nitro group (if present) on the phenyl ring can be achieved using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) for N-oxidation.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas for nitro group reduction.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents (e.g., DMF) at elevated temperatures.

Major Products

    N-oxide derivatives: from oxidation reactions.

    Amines or thiols: substituted quinoline derivatives from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for further functionalization, making it valuable in the development of new materials and catalysts.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound can be used in the design of new drugs targeting specific biological pathways.

Medicine

In medicine, it has potential applications in the treatment of diseases such as malaria, cancer, and bacterial infections. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Industry

Industrially, it can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of methyl 6-chloro-4-{[4-(dimethylamino)phenyl]amino}quinoline-2-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The dimethylamino group enhances its ability to penetrate cell membranes, increasing its efficacy. The chloro and carboxylate groups contribute to its binding affinity and specificity towards target enzymes and receptors.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structurally related quinoline carboxylates and their substituent patterns:

Compound Name Position 2 Position 4 Position 6 Key References
Methyl 6-chloro-4-{[4-(dimethylamino)phenyl]amino}quinoline-2-carboxylate Methyl ester 4-(Dimethylamino)phenylamino Chlorine N/A
Methyl 6-methoxy-2-arylquinoline-4-carboxylate (6a) Aryl group Methyl ester Methoxy
Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate Methyl group Phenyl Chlorine
Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate Complex alkoxy chain Phenyl Chlorine
6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid 2-Hydroxyphenyl Carboxylic acid Chlorine

Key Observations :

  • Position 2 : Ester groups (methyl or ethyl) enhance solubility and metabolic stability compared to hydroxyl or alkyl groups .
  • Position 4: Amino-linked aryl groups (e.g., 4-(dimethylamino)phenylamino) may improve binding to biological targets via hydrogen bonding, unlike phenyl or ester groups .

Physicochemical Properties

  • Melting Points: Analogues like 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) exhibit melting points of 223–225°C (ethanol), suggesting high crystallinity .
  • Solubility : Ester groups (e.g., methyl or ethyl) improve solubility in organic solvents compared to carboxylic acids .
  • Planarity: X-ray data for Ethyl 6-chloro-2-oxo-4-phenylquinoline-3-carboxylate () reveal planar quinoline rings, critical for π–π stacking in biological interactions .

Data Tables

Table 1: Substituent Impact on Bioactivity

Substituent at Position 4 Biological Activity Reference
Phenyl Antimalarial, Anticancer
4-(Dimethylamino)phenylamino Hypothesized P-gp inhibition N/A
Carboxylic acid Antimicrobial

Biological Activity

Methyl 6-chloro-4-{[4-(dimethylamino)phenyl]amino}quinoline-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented as follows:

C17H17ClN2O2\text{C}_{17}\text{H}_{17}\text{Cl}\text{N}_2\text{O}_2

This structure includes a quinoline core, which is known for its diverse biological activities, including antimalarial and anticancer properties.

Synthesis

The synthesis of this compound typically involves several steps, including the chlorination of quinoline derivatives and subsequent reactions with dimethylamino-substituted phenyl groups. The synthetic route can be optimized to enhance yield and purity, which is crucial for biological testing.

Antimalarial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimalarial activity. For instance, compounds in the 4-aminoquinoline class have been shown to accumulate in the acidic food vacuole of Plasmodium falciparum, leading to effective inhibition of the parasite's growth. The mechanism often involves the disruption of heme detoxification processes within the parasite .

Cytotoxicity

In vitro studies evaluating cytotoxicity against various cell lines, including VERO cells (monkey kidney cells), have demonstrated that certain derivatives exhibit low toxicity while retaining high antimalarial efficacy. This balance is essential for developing safe therapeutic agents .

Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds suggests that modifications at specific positions on the quinoline ring can significantly affect biological activity. For example:

  • Substitution at the 4-amino position : Introducing electron-donating groups can enhance binding affinity to target proteins.
  • Chlorine substitution : The presence of chlorine at the 6-position appears to play a role in enhancing antimalarial activity by influencing lipophilicity and membrane permeability .

Case Studies

  • Antimalarial Efficacy : A series of synthesized 4-aminoquinoline derivatives were tested against chloroquine-sensitive (3D7) and resistant strains (K1) of P. falciparum. Compounds with methyl substitutions showed improved activity compared to their unsubstituted counterparts, indicating that structural modifications can lead to enhanced efficacy against resistant strains .
  • Cytotoxicity Assessment : In a comparative study, various analogs were evaluated for their cytotoxic effects. The results indicated that while some compounds demonstrated potent antimalarial properties, they also exhibited varying degrees of cytotoxicity, highlighting the need for careful optimization during drug development .

Q & A

Basic Question | Analytical Methods

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., dimethylamino group at δ ~2.8 ppm for N(CH₃)₂) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 385.1 for C₁₉H₁₈ClN₃O₂) .
  • X-ray Crystallography : Resolves crystal packing and intramolecular interactions (e.g., weak C–H⋯O/N bonds and π–π stacking) .
  • FT-IR : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .

How does the substitution pattern on the quinoline ring influence biological activity?

Advanced Question | Structure-Activity Relationships (SAR)

  • Chloro Substituent (C6) : Enhances lipophilicity and membrane penetration, critical for intracellular targets (e.g., kinases) .
  • Dimethylamino Group (C4) : Modulates electron density, affecting binding to DNA or enzymes (e.g., topoisomerase inhibition) .
  • Ester Group (C2) : Hydrolyzable to carboxylic acid in vivo, impacting bioavailability and solubility .
    Case Study : Replacing chlorine with bromine at C6 increases steric hindrance, reducing binding affinity by ~30% in kinase assays .

How can researchers resolve contradictions in reported biological activity data?

Advanced Question | Data Analysis & Validation

  • Dose-Response Studies : Confirm EC₅₀/IC₅₀ values across multiple assays (e.g., antimicrobial vs. anticancer screens) .
  • Purity Assessment : Use HPLC to rule out impurities (>98% purity required for reproducible results) .
  • Target Validation : Employ CRISPR knockout or siRNA to verify mechanism (e.g., apoptosis induction vs. off-target effects) .
  • Meta-Analysis : Compare data across studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

What computational strategies predict the compound’s reactivity and binding modes?

Advanced Question | Molecular Modeling

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Simulates interactions with targets (e.g., PARP-1 or β-lactamase) using AutoDock Vina .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
    Example : Docking studies suggest the dimethylamino group forms hydrogen bonds with Asp189 in trypsin-like proteases .

What strategies improve aqueous solubility without compromising bioactivity?

Advanced Question | Solubility Optimization

  • Prodrug Design : Replace the methyl ester with a phosphate ester for enhanced solubility (e.g., 10-fold increase in PBS) .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the quinoline nitrogen .
  • Co-Crystallization : Use hydrophilic co-formers (e.g., succinic acid) to modify crystal lattice .
    Trade-offs : Hydrophilic modifications may reduce BBB permeability; balance via logP optimization (target logP ~2–3) .

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